molecular formula C21H20N2O3S B2513326 9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866726-98-9

9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2513326
CAS No.: 866726-98-9
M. Wt: 380.46
InChI Key: DNNBZADZZBVIMO-UHFFFAOYSA-N
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Description

9-Ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS: 866807-89-8) is a synthetic chromeno[2,3-d]pyrimidine derivative of significant interest in medicinal chemistry research. With a molecular formula of C20H18N2O3S and a molecular weight of 366.44 g/mol, this compound belongs to a class of heterocyclic scaffolds recognized for diverse biological activities. Chromeno-pyrimidine hybrids, like this one, are frequently investigated as promising scaffolds in oncology research, particularly for aggressive cancer types such as triple-negative breast cancer (TNBC) . Compounds within this structural family have demonstrated potent anticancer potential by inhibiting cancer cell proliferation, inducing cell cycle arrest, and triggering apoptosis (programmed cell death) in vitro and in vivo . The core chromene scaffold is also found in natural products and synthetic compounds with reported biological properties . The presence of specific substituents, such as the ethoxy groups and the thione moiety, is critical to its bioactivity and interaction with biological targets. This product is intended for non-human research applications only and is a valuable building block for chemical synthesis and a hit compound for future drug discovery and optimization efforts. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

9-ethoxy-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-24-15-10-8-13(9-11-15)19-22-20-16(21(27)23-19)12-14-6-5-7-17(25-4-2)18(14)26-20/h5-11H,3-4,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNBZADZZBVIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base can yield the corresponding chalcone, which can then undergo cyclization with urea and thiourea to form the desired pyrimidine-thione structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound’s structural analogs differ primarily in substituent positions, heteroatom composition, and functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
9-Ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (Target) Ethoxy (C9, C4-phenyl), thione (C4) C21H21N2O3S 381.47 Not reported; inferred lipophilicity
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy analog Methoxy (C9), hydroxy/methoxy (C2-phenyl), thione C19H16N2O4S 368.41 Antioxidant/antibacterial activities
7-Chloro-2-(4-ethoxyphenyl)-4-one Chloro (C7), ethoxy (C4-phenyl), ketone (C4) C19H15ClN2O3 354.79 Research use (biological data pending)
7-Chloro-2-(3-ethoxyphenyl)-4-thione Chloro (C7), ethoxy (C3-phenyl), thione C19H15ClN2O2S 370.9 Structural similarity; no activity data
5H-Chromeno[2,3-d]pyrimidines (e.g., 4c, 4e) Variable aryl/cyano substituents ~C18H14N2O2S ~330–360 Antibacterial (MIC: 8–32 µg/mL)

Impact of Substituents on Bioactivity

  • Ethoxy vs. reports that methoxy analogs exhibit moderate antioxidant (IC50: 12–18 µM) and antibacterial activities (MIC: 16–32 µg/mL) .
  • Thione vs. Ketone : The thione group (C=S) in the target compound may offer stronger metal-binding capacity compared to ketone (C=O) analogs, which could influence enzyme inhibition profiles. For instance, thione-containing derivatives in showed enhanced antibacterial activity over ketone counterparts .

Heterocyclic System Comparisons

  • Chromeno[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: describes 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4-thione, where the chromene ring is replaced with a thiophene.

Research Findings and Structure-Activity Relationships (SAR)

  • Anticancer Potential: Chromeno[2,3-d]pyrimidines with electron-withdrawing groups (e.g., chloro, nitro) demonstrate notable anticancer activities. For example, derivatives in showed IC50 values of 1.5–8.7 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
  • Antibacterial Efficacy : Compounds with thione groups and para-substituted aryl rings (e.g., 4-ethoxyphenyl) exhibit enhanced activity against Gram-positive bacteria, as seen in .
  • Synthetic Accessibility: Microwave-assisted synthesis () and condensation with active methylene nitriles () are efficient methods for generating diverse chromenopyrimidine libraries .

Biological Activity

The compound 9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family known for its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as cyclohexane-1,4-dione and various aldehydes. The reaction conditions often include the use of solvents like ethanol and bases such as triethylamine to facilitate the formation of the thione structure.

Antitumor Activity

Research has indicated that compounds within the chromeno-pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
9-Ethoxy derivativeMCF-7 (breast cancer)10Induces apoptosis
9-Ethoxy derivativeHeLa (cervical cancer)15Cell cycle arrest at G2/M phase

Antimicrobial Activity

In addition to antitumor effects, this compound has demonstrated antimicrobial activity against several pathogens. Preliminary in vitro studies suggest efficacy against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of chromeno-pyrimidine derivatives has been linked to their ability to inhibit pro-inflammatory cytokines. In vitro assays have shown that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromeno-pyrimidine derivatives. Modifications in the ethoxy groups and the positioning of substituents on the phenyl ring significantly influence their biological profile.

  • Ethoxy Substitution : Increasing the length or branching of ethoxy groups has been associated with enhanced lipophilicity and improved cellular uptake.
  • Phenyl Ring Modifications : Substituents on the phenyl ring can alter electronic properties and steric hindrance, impacting binding affinity to biological targets.

Case Study 1: Anticancer Efficacy

A study conducted on a series of chromeno-pyrimidine derivatives including this compound revealed significant anticancer activity in vitro. The study utilized a panel of cancer cell lines and demonstrated that this compound inhibited cell growth with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Mechanistic Insights

Further investigation into its mechanism revealed that the compound induces apoptosis via the mitochondrial pathway. Flow cytometry analysis showed increased annexin V staining in treated cells, indicating early apoptotic events.

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